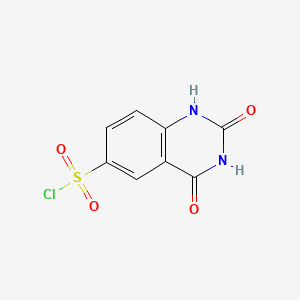

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFXQSDJQGOMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390310 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56044-12-3 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The presence of a reactive sulfonyl chloride group at the 6-position makes it a valuable intermediate for the synthesis of a diverse array of derivatives, enabling the exploration of their therapeutic potential. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation for the scientific community.

Core Properties

The fundamental physicochemical properties of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₈H₅ClN₂O₄S | [4] |

| Molecular Weight | 260.65 g/mol | [4] |

| CAS Number | 56044-12-3 | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 307-309 °C | [5] |

| Purity | ≥95% - 97% | [4][6] |

| Predicted Density | 1.649±0.06 g/cm³ | [5] |

| Predicted pKa | 8.91±0.20 | [5] |

| Alternate Names | 2,4-dioxo-1H-quinazoline-6-sulfonyl chloride; 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride | [4] |

| Storage Conditions | 2-8°C, store in a cool and dry place, away from light. The compound should be stored at low temperature as the content may decrease if exposed to air for a long time. | [5] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The logical workflow for the synthesis can be visualized as a two-step process starting from anthranilic acid.

Step 1: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline

The precursor, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, can be synthesized from anthranilic acid derivatives. One reported method involves the condensation of 4-chloroanthranilic acid with various substituted monophenylureas by fusion in a pressure bottle to yield the corresponding 3-aryl-2,4-dioxo-1,2,3,4-tetrahydroquinazolines.[8] A more direct approach would involve the reaction of anthranilic acid with urea or a similar reagent to form the quinazoline-2,4-dione ring system.

Step 2: Chlorosulfonation of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline

This step introduces the sulfonyl chloride group onto the benzene ring of the quinazoline core.

Experimental Protocol (Adapted from the synthesis of a related compound[7]):

-

Reaction Setup: In a fume hood, carefully add 2,4-dioxo-1,2,3,4-tetrahydroquinazoline (1 equivalent) in small portions to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) with stirring in a flask equipped with a calcium chloride drying tube. The reaction should be performed at a controlled temperature, initially at 0-5 °C (ice bath).

-

Reaction Progression: After the initial addition, the reaction mixture is typically allowed to warm to room temperature and then heated (e.g., to 50-70 °C) for several hours to ensure complete sulfonation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This will precipitate the sulfonyl chloride product and decompose the excess chlorosulfonic acid.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., heptane, as suggested by some sources[5]).

Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

Biological and Medicinal Chemistry Perspectives

While specific biological data for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is limited in the public domain, the broader class of quinazoline and quinazolinone derivatives, including sulfonamides, has been extensively studied and shown to possess a wide range of pharmacological activities.

Potential Therapeutic Applications

-

Prostaglandin Agonists: This compound is explicitly mentioned as a reactant in the preparation of prostaglandin agonists, which are used to treat bone disorders.[9] Prostaglandins are lipid compounds that have diverse hormone-like effects in the body, and their modulation is a key strategy in treating various diseases.

-

Antitumor Agents: Numerous quinazoline-sulfonamide derivatives have been synthesized and evaluated for their anticancer properties.[9] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, which are often overexpressed in cancer cells.

-

Anti-inflammatory and Antibacterial Agents: The quinazoline scaffold is also associated with anti-inflammatory and antibacterial activities. The sulfonyl chloride group provides a handle to introduce various functionalities that can be tailored to target specific enzymes or receptors involved in inflammation or bacterial growth.

Logical Relationship in Drug Discovery

The utility of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in drug discovery can be visualized as a starting point for creating a library of diverse compounds for biological screening.

Conclusion

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit hypothetical, synthesis from readily available starting materials, combined with the reactivity of the sulfonyl chloride group, makes it an attractive starting point for the development of novel therapeutic agents. While detailed biological studies on the compound itself are not widely published, the extensive research on related quinazoline derivatives suggests a high potential for its derivatives to exhibit a range of pharmacological activities, most notably as prostaglandin agonists and antitumor agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. scbt.com [scbt.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]

- 6. academicjournals.org [academicjournals.org]

- 7. Synthesis of 1.2.3.4-tetrahydro-2.4-dioxoquinazoline derivatives for pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-DIOXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-SULFONYL CHLORIDE | 56044-12-3 [chemicalbook.com]

- 9. SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[1,2,4]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS Number: 56044-12-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, a key intermediate in the synthesis of a wide range of biologically active compounds. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and explores the therapeutic potential of its derivatives, particularly in the fields of oncology and infectious diseases.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key physical and chemical properties are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 56044-12-3 | [1] |

| Molecular Formula | C₈H₅ClN₂O₄S | [1] |

| Molecular Weight | 260.65 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | >300 °C | Not specified |

| Purity | ≥95% to 97% | [1][2] |

| Alternate Names | 2,4-dioxo-1H-quinazoline-6-sulfonyl chloride; 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride | [1] |

Synthesis and Reactivity

The sulfonyl chloride group is a versatile reactive handle, making this compound a valuable building block for creating a library of sulfonamide derivatives through reactions with various primary and secondary amines.

Proposed Experimental Protocol: Chlorosulfonation of Quinazoline-2,4(1H,3H)-dione

The following is a generalized protocol based on the chlorosulfonation of a related compound, 6-bromoquinazoline-2,4(1H,3H)-dione[4]. Researchers should optimize these conditions for their specific needs.

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

Chlorosulfonic acid

Procedure:

-

To a reaction vessel, add chlorosulfonic acid and cool it to 0°C in an ice bath.

-

Slowly add quinazoline-2,4(1H,3H)-dione to the cooled chlorosulfonic acid with constant stirring. The temperature of the reaction mixture should be maintained below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 130-140°C for a specified period to ensure the completion of the reaction.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.

Note: This is a proposed protocol and requires optimization. Appropriate safety precautions must be taken when working with chlorosulfonic acid.

Biological Significance and Therapeutic Potential of Derivatives

The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities. The introduction of a sulfonamide moiety at the 6-position, accessible through this compound, has been a successful strategy in the development of potent therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent antitumor activity of quinazoline-sulfonamide derivatives. These compounds have shown efficacy against a variety of human cancer cell lines, including hepatoma (HepG2), breast (MCF-7), cervical (HeLa), and colon (HCT-8) cancer cells[5]. While the exact mechanisms of action for many of these derivatives are still under investigation, some have been shown to act as inhibitors of key enzymes involved in cancer progression.

Antibacterial Activity

Derivatives of this compound have also been investigated as novel antibacterial agents. Some of these compounds have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes that are essential for bacterial DNA replication[6][7]. This class of compounds holds promise for addressing the growing challenge of antibiotic resistance.

Experimental and Synthetic Workflows

The utility of this compound lies in its role as a versatile intermediate for the synthesis of diverse sulfonamide libraries for biological screening. The general workflow is depicted in the following diagram.

References

- 1. scbt.com [scbt.com]

- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]

- 3. Quinazolines 1. Synthesis and chemical reactions of 6-chlorosulfonyl-quinazoline-2,4-diones | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. This compound, belonging to the quinazoline-2,4-dione class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a complex organic molecule featuring a bicyclic quinazoline-2,4-dione core functionalized with a sulfonyl chloride group at the 6-position. The core structure consists of a pyrimidine-2,4-dione ring fused to a benzene ring.

A visual representation of the molecular structure is provided below.

Caption: Molecular structure of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 56044-12-3 | [1][2] |

| Molecular Formula | C₈H₅ClN₂O₄S | [1][2] |

| Molecular Weight | 260.65 g/mol | [1][2] |

| Melting Point | 307-309 °C | [2] |

| Appearance | Solid | N/A |

| Purity | ≥95% - 99% | [1][2] |

Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Methodology (Hypothetical)

This protocol is based on the synthesis of similar sulfonated quinazoline and quinoxaline derivatives and should be optimized for the specific target molecule.

-

Reaction Setup: In a fume hood, a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube is charged with quinazoline-2,4(1H,3H)-dione.

-

Addition of Reagent: Chlorosulfonic acid is added dropwise to the flask at a controlled temperature (typically 0-5 °C) with constant stirring. The molar ratio of chlorosulfonic acid to the starting material is a critical parameter to be optimized.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then may be heated to a specific temperature for a defined period to ensure complete reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove any remaining acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Characterization

The structure and purity of the synthesized 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the position of the sulfonyl chloride group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H, C=O, and S=O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the synthesized product.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways have been definitively elucidated for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, the broader class of quinazoline-2,4-dione derivatives is known to exhibit a wide range of biological activities.[3] This suggests that the title compound could serve as a precursor for the synthesis of novel therapeutic agents.

One noted application is its use as a reactant in the preparation of prostaglandin agonists, which are utilized in the treatment of bone disorders.[4] Prostaglandins are known to be involved in various physiological processes, and their signaling often involves G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a generalized signaling pathway that could be modulated by derivatives of this compound, based on the known pharmacology of prostaglandin agonists.

Caption: Generalized GPCR signaling pathway potentially modulated by derivatives.

Conclusion

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. While detailed experimental and biological data for the compound itself are scarce in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic route, and its potential role in modulating biological pathways based on the activities of its derivatives. Further research is warranted to fully elucidate its chemical and biological properties.

References

Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary precursors, reaction stages, and experimental protocols, supported by quantitative data and process visualizations to aid in laboratory-scale synthesis.

Introduction

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, featuring a quinazolinedione core and a reactive sulfonyl chloride group, allows for diverse chemical modifications, leading to the creation of a wide array of derivatives for drug discovery pipelines. This guide outlines a reliable two-stage synthesis pathway, commencing with the formation of the quinazoline-2,4(1H,3H)-dione precursor, followed by its chlorosulfonation to yield the target compound.

Overall Synthesis Pathway

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is efficiently achieved in two principal stages:

Stage 1: Synthesis of the Precursor, Quinazoline-2,4(1H,3H)-dione. This foundational step involves the cyclization of an appropriate aniline derivative to form the quinazolinedione heterocyclic system.

Stage 2: Chlorosulfonation of Quinazoline-2,4(1H,3H)-dione. The precursor is then subjected to electrophilic substitution using chlorosulfonic acid to introduce the sulfonyl chloride moiety at the 6-position of the quinazoline ring.

Experimental Protocols

Stage 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

This procedure is based on an eco-efficient, one-pot synthesis method.

Materials:

-

Anthranilic acid

-

Potassium cyanate (KOCN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve anthranilic acid in water.

-

To this solution, add potassium cyanate at room temperature and stir to form the corresponding urea derivative.

-

Introduce a solution of sodium hydroxide to the reaction mixture to induce cyclization, forming the monosodium salt of the quinazolinedione.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the final product.

-

Collect the resulting white solid by filtration, wash thoroughly with water, and dry under vacuum.

Stage 2: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

This protocol is adapted from the chlorosulfonation of a structurally similar substrate, 6-bromoquinazoline-2,4(1H,3H)-dione.[1]

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

-

Deionized water

Procedure:

-

In a fume hood, carefully charge a reaction vessel with chlorosulfonic acid and cool it to 10-15°C using an ice bath.

-

With vigorous stirring, add Quinazoline-2,4(1H,3H)-dione in small portions, ensuring the internal temperature of the reaction mixture does not exceed 20°C.

-

Once the addition is complete, slowly heat the reaction mixture to 130-140°C.

-

Maintain this temperature for approximately 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.

-

The solid product will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis stages.

| Stage | Reactants | Molar Ratio (Precursor:Reagent) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield |

| 1: Precursor Synthesis | Anthranilic acid, KOCN, NaOH, HCl | N/A (One-pot) | Water | Room Temperature | Not specified | Near-quantitative |

| 2: Chlorosulfonation | Quinazoline-2,4(1H,3H)-dione, Chlorosulfonic acid | 1 : 5 | None | 10-20 (addition), 130-140 (reaction) | 6 | Not specified |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the complete synthesis process.

Conclusion

The described two-stage synthesis pathway provides a clear and reproducible method for obtaining 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. The synthesis of the quinazolinedione precursor is particularly efficient and environmentally friendly. The subsequent chlorosulfonation, while requiring careful handling of corrosive reagents, is a standard and effective method for introducing the sulfonyl chloride functionality. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the reliable synthesis of this important chemical intermediate.

References

An In-depth Technical Guide on the Core Biological Activities of Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

Introduction

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a key chemical intermediate in the synthesis of a variety of biologically active compounds. While the molecule itself is not typically evaluated for direct therapeutic effects, its reactive sulfonyl chloride group provides a crucial handle for the development of more complex molecules with significant pharmacological properties. This guide focuses on the mechanism of action, quantitative biological data, and experimental protocols for two prominent classes of drugs synthesized from this quinazoline derivative: Poly(ADP-ribose) Polymerase (PARP) and Poly(ADP-ribose) Glycohydrolase (PARG) inhibitors for cancer therapy, and cardiac troponin activators for the treatment of heart failure.

I. Quinazolinone-Based PARP/PARG Inhibitors

Derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride have been extensively explored as inhibitors of PARP and PARG, enzymes critical to the DNA damage response (DDR) pathway.

Mechanism of Action

PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage. This initiates the base excision repair (BER) pathway. PARG is the enzyme responsible for hydrolyzing these PAR chains, allowing the DNA repair process to be reset.[1]

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.

PARG inhibitors also disrupt the DNA damage response. By preventing the removal of PAR chains, PARG inhibition leads to the persistent signaling of DNA damage, which can hamper the efficient repair of DNA lesions.[1] This can also lead to replication fork stalling and the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that are already under high replicative stress.[2] The inhibition of PARG can also sensitize cancer cells to chemotherapy and radiation.[3]

Signaling Pathway of PARP/PARG in DNA Repair

Caption: PARP/PARG signaling in DNA repair and the effect of inhibitors.

Quantitative Data: PARP-1 Inhibitory Activity of Quinazolinone Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Olaparib (Reference) | PARP-1 | 30.38 | - | [4] |

| Compound 12c | PARP-1 | 27.89 | - | [4] |

| IN17 | PARP-1 | 470 | - | [5] |

| Compound B1 | PARP-1 | 63.81 | - | [5] |

| Cpd36 | PARP-1 | 0.94 | - | [6] |

| Cpd36 | PARP-2 | 0.87 | - | [6] |

| ME0328 | PARP-3 | (7-fold selective over PARP-1) | - | [7] |

Experimental Protocols

In Vitro PARP-1 Inhibitory Assay (Fluorometric)

This assay quantifies the activity of PARP-1 by measuring the consumption of its substrate, NAD+.

-

Reagents and Materials: Recombinant human PARP-1, activated DNA, β-NAD+, PARP assay buffer, nicotinamidase, developer reagent, and a fluorescent plate reader.

-

Procedure: a. Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant PARP-1 enzyme. b. Add various concentrations of the quinazolinone-based inhibitor to the wells of a 96-well plate. c. Initiate the reaction by adding β-NAD+. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time. e. Stop the reaction and measure the remaining NAD+. This is done by adding nicotinamidase to convert NAD+ to nicotinamide, followed by a developer reagent that generates a fluorescent product in the presence of nicotinamide. f. Read the fluorescence intensity. The IC50 value is calculated from the dose-response curve.

General Synthesis of Sulfonamide Derivatives

The following is a general protocol for the synthesis of sulfonamide derivatives from 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.

Caption: General workflow for the synthesis of sulfonamide derivatives.

II. Quinazolinone-Based Cardiac Troponin Activators

Derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride have also been developed as cardiac troponin activators, a new class of drugs for heart failure.

Mechanism of Action

Cardiac muscle contraction is initiated by the binding of calcium to the troponin complex, which consists of three subunits: troponin C (cTnC), troponin I (cTnI), and troponin T (cTnT).[8] Calcium binding to cTnC triggers a conformational change in the troponin complex, leading to the movement of tropomyosin and the exposure of myosin-binding sites on actin, allowing for muscle contraction.

Quinazolinone-based cardiac troponin activators, such as CK-963, act as calcium sensitizers.[9] They bind directly to the cardiac troponin complex, stabilizing its calcium-bound, "active" state.[8][10] This increases the sensitivity of the myofilaments to calcium, resulting in increased cardiac contractility without a significant increase in intracellular calcium concentrations. This mechanism is advantageous over traditional inotropes that increase intracellular calcium, which can lead to arrhythmias and increased myocardial oxygen consumption.[11][12]

Signaling Pathway of Cardiac Muscle Contraction

Caption: Simplified pathway of cardiac muscle contraction and the action of troponin activators.

Quantitative Data: Cardiac Troponin Activator Activity

| Compound | Target | K_d (µM) | Effect | Reference |

| CK-963 | Cardiac Troponin Chimera | 11.5 ± 3.2 | Increases cardiac contractility | [13] |

| RPI-194 | Cardiac Troponin | 6-24 | Calcium sensitizer | [10] |

Experimental Protocols

Cardiac Myofibril ATPase Assay [14][15]

This assay measures the rate of ATP hydrolysis by myosin in isolated cardiac myofibrils, which is a direct measure of the contractile activity.

-

Reagents and Materials: Isolated cardiac myofibrils, assay buffer (containing PIPES, KCl, MgCl2, DTT), CaCl2 solution, EGTA solution, ATP, and a malachite green reagent for phosphate detection.

-

Procedure: a. Prepare a suspension of cardiac myofibrils in the assay buffer. b. Add varying concentrations of the quinazolinone-based troponin activator to the myofibril suspension in a 96-well plate. c. Control the free calcium concentration using CaCl2 and EGTA buffers to measure ATPase activity at different levels of calcium activation. d. Initiate the reaction by adding ATP. e. Incubate at a controlled temperature. f. Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid). g. Quantify the amount of inorganic phosphate (Pi) released using the malachite green reagent, which forms a colored complex with Pi. h. Measure the absorbance to determine the rate of ATP hydrolysis.

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride serves as a versatile scaffold for the synthesis of potent and selective modulators of important biological targets. The resulting quinazolinone-based derivatives have demonstrated significant potential as both anticancer agents, through the inhibition of PARP and PARG, and as novel therapeutics for heart failure by acting as cardiac troponin activators. The distinct mechanisms of action of these two classes of compounds highlight the broad therapeutic applicability of the quinazolinone core structure. Further research and development of derivatives from this key intermediate hold promise for the discovery of new and improved therapies for a range of diseases.

References

- 1. What are PARG inhibitors and how do they work? [synapse.patsnap.com]

- 2. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structures reveal details of small molecule binding to cardiac troponin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. benchchem.com [benchchem.com]

- 14. Distinct Mechanisms for Increased Cardiac Contraction Through Selective Alteration of Either Myosin or Troponin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

Navigating the Therapeutic Potential of Quinazoline-2,4-dione Scaffolds: A Technical Guide on the Biological Activity of its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. While direct biological activity data for the synthetic intermediate, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride , is not extensively documented in publicly available literature, its true value lies in its role as a versatile precursor for a myriad of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities reported for various quinazoline-2,4-dione derivatives, synthesized from this key intermediate. The content herein summarizes quantitative data, details common experimental protocols, and visualizes synthetic pathways to empower researchers in the exploration of this promising class of compounds.

The Quinazoline-2,4-dione Core: A Gateway to Diverse Biological Activities

The quinazoline-2,4(1H,3H)-dione skeleton is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling specific interactions with a wide range of biological targets. Consequently, derivatives of this core have been investigated for numerous therapeutic applications.

The title compound, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (CAS 56044-12-3) , serves as a crucial starting material for the synthesis of these derivatives.[2][3] The highly reactive sulfonyl chloride group at the 6-position allows for facile derivatization, most commonly through the formation of sulfonamides, thereby providing a diverse library of compounds for biological screening.

Spectrum of Biological Activities of Quinazoline-2,4-dione Derivatives

Derivatives of the quinazoline-2,4-dione scaffold have demonstrated a remarkable range of biological activities, including:

-

Antibacterial Activity : Numerous studies have highlighted the potential of quinazoline-2,4-dione derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria.[4][5][6] The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial DNA gyrase and DNA topoisomerase IV.[5][6]

-

Anticancer Activity : The quinazoline-2,4-dione scaffold is present in several approved anticancer drugs. Derivatives have shown promise in targeting various aspects of cancer biology, including the inhibition of kinases and the disruption of DNA repair mechanisms.[7] For instance, certain sulfonamide derivatives have demonstrated inhibitory effects on Poly (ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair, which can enhance the efficacy of chemotherapy.[7]

-

Anti-inflammatory Activity : The anti-inflammatory properties of this class of compounds have also been explored.[5]

-

Other Activities : Beyond these primary areas, various analogues have been reported to possess anticonvulsant, antihypertensive, antiplatelet, and antioxidant properties.[5]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data reported for various quinazoline-2,4-dione derivatives. It is important to note that these data are for derivatives and not for the parent compound, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.

Table 1: Antibacterial Activity of Quinazoline-2,4-dione Derivatives

| Compound ID | Bacterial Strain | Assay Type | Result | Reference |

| Compound 13 | Escherichia coli | MIC | 65 mg/mL | [5] |

| Compound 13 | Staphylococcus aureus | Agar well diffusion | 9 mm inhibition zone | [5] |

| Compound 15 | Gram-positive & Gram-negative strains | Agar well diffusion | Broad spectrum activity | [5] |

| Compound 3c | Pathogenic bacteria | Not specified | Best antibacterial activity compared to Ciprofloxacin | [6] |

| Quinazolinone derivative I | S. aureus DNA gyrase | IC50 | 0.25 µM | [6] |

| Acylthiourea derivative II | S. aureus DNA gyrase | IC50 | 14.59 µM | [6] |

| Pyrazole derivative | B. subtilis DNA gyrase | IC50 | 0.25 µM | [6] |

Experimental Protocols

This section outlines the general methodologies employed in the cited literature to evaluate the biological activities of quinazoline-2,4-dione derivatives.

Antibacterial Activity Assays

a) Agar Well Diffusion Method [5][8]

This method provides a qualitative assessment of the antibacterial activity of a compound.

-

Preparation of Bacterial Culture : A standardized inoculum of the test bacterium is uniformly spread on the surface of a sterile agar plate.

-

Well Preparation : Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application : A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement : The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

b) Minimum Inhibitory Concentration (MIC) Assay [4]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Serial Dilution : The test compound is serially diluted in a liquid growth medium in a multi-well plate.

-

Inoculation : A standardized suspension of the test bacterium is added to each well.

-

Incubation : The plate is incubated under appropriate conditions.

-

Observation : The wells are visually inspected for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

c) Minimum Bactericidal Concentration (MBC) Assay [4]

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

-

Subculturing : Following the MIC assay, a small aliquot from the wells showing no growth is subcultured onto fresh, antibiotic-free agar plates.

-

Incubation : The plates are incubated to allow for the growth of any surviving bacteria.

-

Determination : The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates.

In Silico Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Target Preparation : The 3D structure of the target protein (e.g., DNA gyrase) is obtained from a protein data bank.

-

Ligand Preparation : The 2D structure of the quinazoline-2,4-dione derivative is converted to a 3D structure and optimized.

-

Docking Simulation : A docking algorithm is used to fit the ligand into the active site of the target protein, generating multiple possible binding poses.

-

Scoring and Analysis : The binding poses are ranked based on a scoring function that estimates the binding affinity. The pose with the best score is analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

b) ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction [4]

ADMET prediction models are used to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate. These in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds for further development.

Synthesis and Derivatization Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of biologically active quinazoline-2,4-dione derivatives starting from 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.

Caption: Synthetic pathway for generating biologically active sulfonamide derivatives.

Conclusion

While 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride itself is primarily a synthetic intermediate, it holds significant potential as a building block for the development of novel therapeutic agents. The diverse and potent biological activities exhibited by its derivatives, particularly in the antibacterial and anticancer arenas, underscore the importance of the quinazoline-2,4-dione scaffold in drug discovery. This guide provides a foundational understanding of the biological landscape of these compounds, offering valuable insights for researchers dedicated to advancing new treatment modalities. Further exploration and derivatization of this versatile core are warranted to unlock its full therapeutic potential.

References

- 1. geneonline.com [geneonline.com]

- 2. 2,4-DIOXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE-6-SULFONYL CHLORIDE | 56044-12-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches | MDPI [mdpi.com]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02960G [pubs.rsc.org]

- 7. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid | 78278-04-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising therapeutic applications of derivatives synthesized from 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. The core structure, a quinazoline-2,4-dione, is recognized as a privileged scaffold in medicinal chemistry, known for its broad range of biological activities. The sulfonyl chloride moiety at the 6-position serves as a highly reactive chemical handle, enabling the synthesis of a diverse library of sulfonamide derivatives. It is within these sulfonamide derivatives that significant therapeutic potential has been identified, primarily targeting carbonic anhydrases implicated in cancer, as well as demonstrating broader anticancer and antimicrobial properties.

Primary Therapeutic Target: Carbonic Anhydrases

Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline have emerged as potent inhibitors of human carbonic anhydrases (hCAs), with notable selectivity for tumor-associated isoforms hCA IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis, particularly under hypoxic conditions. The sulfonamide moiety is a well-established zinc-binding group that is critical for the inhibitory activity against these metalloenzymes.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of tetrahydroquinazoline-based secondary sulfonamides against various hCA isoforms is summarized below. The data highlights the submicromolar potency and selectivity for the tumor-related hCA IX isoform.[1]

| Compound ID | R Group | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IV (Ki, μM) | hCA IX (Ki, μM) |

| 1 | H | 89.1 | 41.2 | >100 | 0.48 |

| 2 | OCH₃ | >100 | 50.3 | >100 | 0.46 |

| 3 | NO₂ | >100 | >100 | >100 | 0.42 |

| 4 | CH₃ | >100 | >100 | >100 | 1.04 |

| 5 | H (phenyl) | >100 | >100 | >100 | 0.45 |

| 6 | OCH₃ (phenyl) | 34.0 | 11.5 | >100 | 1.73 |

| 7 | NO₂ (phenyl) | >100 | 67.5 | >100 | 1.33 |

| 8 | CH₃ (phenyl) | 46.1 | 13.0 | >100 | 15.7 |

| AAZ | (Standard) | 0.25 | 0.012 | 0.074 | 0.026 |

Data sourced from a study on tetrahydroquinazole-based secondary sulfonamides.[1]

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Mechanism of tumor-associated carbonic anhydrase IX/XII inhibition by sulfonamide derivatives.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is measured using a stopped-flow instrument to observe the CO₂ hydration reaction.[1]

-

Enzyme and Inhibitor Preparation:

-

Recombinant human CA isoforms are purified and concentrations are determined spectrophotometrically.

-

Inhibitor stock solutions are prepared in DMSO. Serial dilutions are made to achieve a range of final concentrations.

-

-

Assay Buffer:

-

A buffer of 10 mM HEPES (pH 7.5) containing 20 mM NaClO₄ is used.

-

-

CO₂ Hydration Assay:

-

The assay is performed at 25°C.

-

A CO₂-saturated solution is prepared by bubbling CO₂ gas into the assay buffer.

-

The enzyme solution (at a final concentration in the nanomolar range, e.g., 1-10 nM) is mixed with varying concentrations of the inhibitor and incubated for a set period (e.g., 15 minutes).

-

This enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

-

The reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., p-nitrophenol). The absorbance change is recorded over time.

-

-

Data Analysis:

-

The initial rates of reaction are determined from the linear portion of the absorbance curve.

-

The inhibitor concentration causing a 50% reduction in enzyme activity (IC₅₀) is calculated by fitting the dose-response data to the appropriate equation.

-

The inhibition constant (Ki) is derived from the IC₅₀ value using the Cheng-Prusoff equation.

-

Anticancer Therapeutic Potential

Beyond specific CA inhibition, quinazoline-sulfonamide hybrids have demonstrated broad cytotoxic activity against a panel of human cancer cell lines. The quinazoline scaffold is known to interact with various targets in cancer cells, including receptor tyrosine kinases like EGFR, and components of the cell cycle machinery.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinazoline-sulfonamide derivatives against several human cancer cell lines.

| Compound ID | Cell Line: HepG2 (Liver) | Cell Line: MCF-7 (Breast) | Cell Line: HeLa (Cervical) | Cell Line: HCT-8 (Colon) |

| 8 | 1.89 µM | 2.01 µM | 2.34 µM | 2.56 µM |

| 16 | 3.45 µM | 3.67 µM | 3.81 µM | 4.02 µM |

| 21 | 1.98 µM | 2.11 µM | 2.45 µM | 2.67 µM |

| 22 | 4.12 µM | 4.34 µM | 4.56 µM | 4.78 µM |

| Doxorubicin | 1.81 µM | 1.95 µM | 2.23 µM | 2.43 µM |

Data sourced from a study on the antitumor activity of quinazoline-sulfonamides.[2]

Experimental Workflow: Anticancer Screening

Caption: General workflow for in vitro screening of anticancer compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Culture and Plating:

-

Human cancer cell lines (e.g., HepG2, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Stock solutions of the test compounds are prepared in DMSO.

-

Serial dilutions are made in the culture medium to achieve the desired final concentrations.

-

The medium from the wells is aspirated and replaced with medium containing the test compounds. A control group receives medium with DMSO only.

-

The plates are incubated for a further 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

-

Plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated to ensure complete dissolution.

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance of the control wells is considered 100% viability.

-

The percentage of cell viability for each compound concentration is calculated relative to the control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Antimicrobial Potential

In addition to anticancer properties, the quinazoline-2,4(1H,3H)-dione scaffold has been explored for its antimicrobial activity. Certain derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The antibacterial activity of quinazoline-2,4(1H,3H)-dione derivatives is often assessed by the zone of inhibition.

| Compound ID | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) |

| 13 | 18 | 16 |

| 15 | 20 | 17 |

| Ciprofloxacin | 25 | 28 |

Data represents typical findings for active compounds in this class.[3]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for screening compounds for antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to screen for antimicrobial activity.

-

Media and Inoculum Preparation:

-

A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared, sterilized, and poured into sterile Petri dishes.

-

A standardized inoculum of the test bacteria (e.g., a 0.5 McFarland standard suspension) is prepared.

-

The surface of the agar plates is uniformly swabbed with the bacterial inoculum.

-

-

Well Preparation and Compound Application:

-

Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

-

A positive control (standard antibiotic) and a negative control (solvent alone) are included on each plate.

-

-

Incubation and Measurement:

-

The plates are incubated at 37°C for 18-24 hours.

-

After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Conclusion

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable starting material for the synthesis of sulfonamide derivatives with significant therapeutic potential. The strongest evidence points towards their role as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, making them promising candidates for the development of novel anticancer agents. Furthermore, the broader cytotoxic and antimicrobial activities associated with this scaffold warrant further investigation. Future research should focus on the synthesis and screening of diverse libraries of sulfonamides derived from this precursor to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

- 1. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: Synthesis, Reactions, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its synthesis, key reactions, and the pharmacological activities of its derivatives, supported by experimental protocols, quantitative data, and logical workflow diagrams.

Core Compound: Structure and Properties

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a heterocyclic compound featuring a quinazoline-2,4-dione core functionalized with a sulfonyl chloride group at the 6-position. This reactive sulfonyl chloride moiety makes it a valuable precursor for the synthesis of a diverse range of sulfonamide derivatives.

Chemical Identifiers:

-

Molecular Weight: 260.65 g/mol [1]

Synthesis of the Core Intermediate

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a two-step process starting from the corresponding 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline

The foundational quinazoline-2,4-dione scaffold can be synthesized through the cyclization of anthranilic acid derivatives. An efficient, environmentally friendly method involves a one-pot reaction in water.

Experimental Protocol:

An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed. The process begins with the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives. These intermediates then undergo cyclization with sodium hydroxide to produce monosodium salts of benzoylene urea. The final step involves treatment with hydrochloric acid to yield the desired 2,4-dioxo-1,2,3,4-tetrahydroquinazoline products in near-quantitative yields. A key advantage of this method is that all reactions are performed in water, with the product being easily isolated by filtration.[3]

A general workflow for this synthesis is depicted below:

Chlorosulfonation of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline

Experimental Protocol (Inferred):

Based on the chlorosulfonation of 6-bromoquinazoline-2,4(1H,3H)-dione, the following procedure can be inferred for the synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride. 6-Bromoquinazoline-2,4(1H,3H)-dione was reacted with chlorosulfonic acid at an elevated temperature of 130-140°C to yield 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione.[4] It is anticipated that under similar conditions, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline will undergo chlorosulfonation, likely at the 6-position due to the directing effects of the amide groups.

Synthesis of Sulfonamide Derivatives

The sulfonyl chloride group is a versatile handle for the synthesis of a library of sulfonamide derivatives through reaction with various primary and secondary amines.

Experimental Protocol:

The general procedure for the synthesis of sulfonamide derivatives involves the reaction of the sulfonyl chloride with an appropriate amine. For instance, in the synthesis of tetrahydroquinoxaline sulfonamide derivatives, the corresponding sulfonyl chloride was reacted with the amine in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).[5]

Biological Activities of Quinazoline-6-Sulfonamide Derivatives

Derivatives of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Enzyme Inhibition

Quinazoline sulfonamides have shown significant inhibitory activity against several classes of enzymes.

Carbonic Anhydrase Inhibition:

A series of N-phenyl secondary sulfonamides with a tetrahydroquinazoline structure were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX. Several of these compounds displayed submicromolar potency and high selectivity for the tumor-related hCA IX isoform.[6]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |

| Derivative 1 | >10000 | 89.7 | 54.2 | 9.8 |

| Derivative 2 | 8750 | 76.5 | 65.3 | 8.1 |

| Derivative 3 | >10000 | 98.4 | 78.1 | 15.6 |

| Acetazolamide (Standard) | 250 | 12 | 74 | 25 |

Data adapted from a study on related tetrahydroquinazoline-based secondary sulfonamides.

Cholinesterase and Monoamine Oxidase Inhibition:

Novel quinoline-sulfonamides have been synthesized and evaluated as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs). Certain derivatives exhibited potent inhibition of these enzymes, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's. For instance, compound a12 showed an IC₅₀ value of 0.47 ± 0.03 µM for MAO-B, while compound a11 had an IC₅₀ of 0.58 ± 0.05 µM for BChE.[7]

| Compound | MAO-A (IC₅₀, µM) | MAO-B (IC₅₀, µM) | AChE (IC₅₀, µM) | BChE (IC₅₀, µM) |

| a5 | 0.59 ± 0.04 | - | - | - |

| a6 | - | - | 1.10 ± 0.77 | - |

| a11 | - | - | - | 0.58 ± 0.05 |

| a12 | - | 0.47 ± 0.03 | - | - |

Data from a study on quinoline-8-sulfonamide derivatives.

Anti-inflammatory Activity

Quinazoline sulfonamides have demonstrated anti-inflammatory properties. One study on a potent histamine H4 receptor inverse agonist, a quinazoline sulfonamide derivative, revealed its anti-inflammatory activity in an animal model of acute inflammation.[8]

Anticancer Activity

The quinazoline scaffold is present in numerous approved anticancer drugs. Derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline have shown potential as anticancer agents through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR.[9]

Prostaglandin Agonism

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is utilized as a reactant in the preparation of prostaglandin agonists, which have applications in the treatment of bone disorders.[9] Prostaglandin E2 (PGE2) signaling is known to play a role in muscle cell proliferation and regeneration.[10]

Signaling Pathways

The biological effects of quinazoline derivatives are often mediated through their interaction with specific signaling pathways. For instance, the inhibition of receptor tyrosine kinases like EGFR by certain quinazoline derivatives directly impacts downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

The anti-proliferative effect of Prostaglandin E2 (PGE2), for which derivatives of the title compound can be agonists, has been shown in human gingival fibroblasts to be mediated through the EP2 receptor. This activation leads to an increase in intracellular cAMP, which in turn activates Epac (exchange protein directly activated by cAMP). This signaling cascade ultimately results in a reduction of ERK phosphorylation and inhibition of cell proliferation.[11]

Conclusion

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride serves as a pivotal building block in medicinal chemistry. Its accessible synthesis and the reactivity of its sulfonyl chloride group allow for the creation of diverse libraries of sulfonamide derivatives. These derivatives have demonstrated a wide array of promising biological activities, including potent and selective enzyme inhibition, anti-inflammatory effects, and potential as anticancer agents and prostaglandin agonists. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of novel therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]

- 3. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP4538365A3 - Compositions and methods for muscle regeneration using prostaglandin e2 - Google Patents [patents.google.com]

- 11. Prostaglandin E2 inhibits the proliferation of human gingival fibroblasts via the EP2 receptor and Epac - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key intermediate in the synthesis of a versatile class of quinazoline derivatives. These derivatives have garnered significant attention in medicinal chemistry for their potent and varied pharmacological activities. This document details the synthesis, experimental protocols, biological activities, and relevant signaling pathways associated with these compounds, presenting a valuable resource for researchers in drug discovery and development.

Core Compound: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride serves as a crucial building block for the synthesis of a wide array of N-substituted sulfonamide derivatives. The presence of the reactive sulfonyl chloride group on the quinazoline-2,4(1H,3H)-dione scaffold allows for the introduction of diverse functionalities, leading to compounds with a broad spectrum of biological activities.

Chemical Properties:

| Property | Value |

| CAS Number | 56044-12-3[1] |

| Molecular Formula | C₈H₅ClN₂O₄S |

| Molecular Weight | 260.66 g/mol |

| Appearance | Likely a solid |

| Purity | Commercially available up to 97%[2] |

Synthesis and Experimental Protocols

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride and its derivatives involves a multi-step process. The foundational step is the synthesis of the quinazoline-2,4(1H,3H)-dione core, followed by chlorosulfonation, and finally, derivatization of the sulfonyl chloride.

Synthesis of Quinazoline-2,4(1H,3H)-dione (Precursor)

Several methods have been reported for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold.

Method A: From 2-Aminobenzamides

A one-pot synthesis from 2-aminobenzamides using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) has been reported.[3]

-

General Procedure: To a stirred solution of the appropriate 2-aminobenzamide and DMAP in a suitable solvent, di-tert-butyl dicarbonate is added. The reaction mixture is stirred at a specified temperature until completion. After workup and purification, the desired quinazoline-2,4(1H,3H)-dione is obtained.[3]

Method B: From Anthranilic Acid

Quinazoline-2,4(1H,3H)-dione can also be synthesized from anthranilic acid.[4]

-

General Procedure: Anthranilic acid is reacted with a suitable reagent to form the pyrimidine ring. This is a common and well-established method in heterocyclic chemistry.

Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

-

Experimental Protocol:

-

Reaction Setup: In a fume hood, carefully add quinazoline-2,4(1H,3H)-dione portion-wise to an excess of chlorosulfonic acid with stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature.

-

Reaction Conditions: The reaction mixture is then heated to a temperature range of 130-140°C and stirred for several hours until the reaction is complete (monitored by TLC).[5]

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is then collected by filtration, washed with cold water, and dried to yield 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.

-

Synthesis of N-Substituted 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide Derivatives

The reactive sulfonyl chloride is then reacted with various amines to generate a library of sulfonamide derivatives.

-

Experimental Protocol:

-

A solution of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in a suitable dry solvent (e.g., THF, DCM) is prepared.

-

To this solution, the desired primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine, pyridine) are added.

-

The reaction mixture is stirred at room temperature or gentle heating until completion.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the target N-substituted sulfonamide derivative.

-

Caption: General synthesis workflow for N-substituted quinazoline-2,4-dione-6-sulfonamides.

Biological Activities and Quantitative Data

Derivatives of the 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride scaffold have shown significant potential as inhibitors of several key enzymes involved in cancer progression, including Poly(ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.

Table 1: In Vitro PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-1/PARP-2) | Reference |

| 11a | 467 | 11.5 | 40.6 | [6] |

| Data for other derivatives would be populated here from relevant studies. |

EGFR and VEGFR-2 Inhibition

The quinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. Sulfonamide derivatives of this core have demonstrated dual inhibitory activity against both EGFR and VEGFR-2, key receptors in tumor growth, proliferation, and angiogenesis.

Table 2: In Vitro Kinase Inhibitory and Cytotoxic Activities of Quinazoline Sulfonamide Derivatives

| Compound | EGFRT790M IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Reference |

| 15 | 0.0728 | 0.0523 | 0.0977 | [7] |

| Data for other derivatives would be populated here from relevant studies. |

Signaling Pathways

The therapeutic potential of these quinazoline derivatives stems from their ability to modulate critical signaling pathways involved in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth, proliferation, and survival.[8][9] Dysregulation of this pathway is a common feature in many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline sulfonamides.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of the angiogenic signal in endothelial cells.[10] Its activation by VEGF leads to the proliferation and migration of endothelial cells, forming new blood vessels that supply tumors with nutrients and oxygen. Dual EGFR/VEGFR-2 inhibitors can simultaneously block tumor growth and its blood supply.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

PARP in DNA Damage Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[11] In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death.

Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Conclusion

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a valuable scaffold in medicinal chemistry, providing access to a diverse range of quinazoline derivatives with significant therapeutic potential. The sulfonamide derivatives of this core have demonstrated potent inhibitory activity against key cancer targets such as PARP, EGFR, and VEGFR-2. This guide provides a foundational resource for the synthesis, evaluation, and understanding of the mechanisms of action of these promising compounds, supporting further research and development in the field of oncology and beyond.

References

- 1. scbt.com [scbt.com]

- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. medium.com [medium.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical properties, inferred history, and a proposed synthesis protocol. A significant focus is placed on its primary application as a crucial building block in the preparation of potent and selective prostaglandin agonists, which are under investigation for the treatment of bone disorders. While a definitive historical record of its initial discovery is not prominently available in public literature, its emergence is intrinsically linked to the broader development of quinazoline chemistry and its application in medicinal chemistry.

Introduction

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride, identified by the CAS Number 56044-12-3, is a sulfonyl chloride derivative of quinazoline-2,4(1H,3H)-dione. The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The introduction of a sulfonyl chloride group at the 6-position of this scaffold renders it a versatile intermediate, capable of undergoing various nucleophilic substitution reactions to introduce diverse functionalities. This reactivity is pivotal to its primary known application: the synthesis of complex pharmaceutical agents, most notably prostaglandin agonists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is presented in Table 1. This data is compiled from various chemical supplier databases and is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 56044-12-3 | [1] |

| Molecular Formula | C₈H₅ClN₂O₄S | [1] |

| Molecular Weight | 260.65 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 307-309 °C | |

| Alternate Names | 2,4-dioxo-1H-quinazoline-6-sulfonyl chloride; 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride | |

| Purity | ≥95% (commercially available) |

Discovery and History